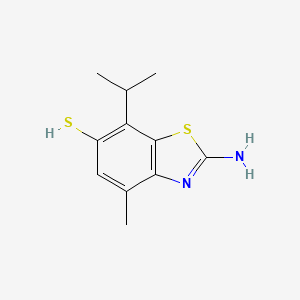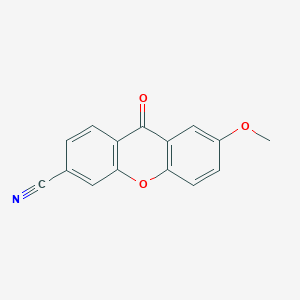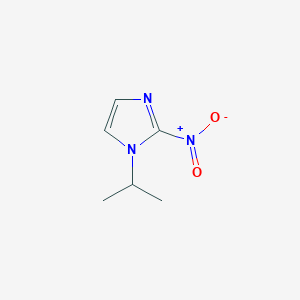
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate
Descripción general
Descripción
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carbonyl group, as well as a pyrrole ring with a carboxylic acid ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride . The process begins with the preparation of 2-chloropyridine-3-carboxylic acid esters, which are then converted into the desired compound through well-known procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloro group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Picolinic acid: Another pyridinecarboxylic acid with different substitution patterns.
Nicotinic acid: Known for its role as a vitamin (Niacin) and its distinct biological activities.
Uniqueness
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with a chloro and carbonyl group, along with a pyrrole ring, makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11ClN2O3 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)8-6-10(16-7-8)11(17)9-4-3-5-15-12(9)14/h3-7,16H,2H2,1H3 |
Clave InChI |
TZXKYRIOANHISY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=C1)C(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole](/img/structure/B8331213.png)

![8-(3,4-Dimethoxyphenethyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B8331229.png)





![1-[5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanone](/img/structure/B8331291.png)
![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)
![Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)

